N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide is an organic compound that features a thiophene ring substituted with an acetyl group at the 5-position, an ethyl chain, and a cyclobutanecarboxamide moiety
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-9(15)12-6-5-11(17-12)7-8-14-13(16)10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFNSKLDPPPSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with an acetyl group at the 5-position. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Chain: The 5-acetylthiophene is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the Cyclobutanecarboxamide Moiety: The final step involves the reaction of the ethyl-substituted thiophene with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The acetylthiophene moiety may play a crucial role in binding to the target site, while the cyclobutanecarboxamide group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide: Unique due to the combination of a thiophene ring, an acetyl group, and a cyclobutanecarboxamide moiety.
5-Acetylthiophene: Lacks the ethyl chain and cyclobutanecarboxamide group.
Cyclobutanecarboxamide: Lacks the thiophene ring and acetyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and thiophene moieties. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula for this compound is C13H15NOS, with a molecular weight of approximately 235.33 g/mol. The compound's structure is significant for its biological activity, as it allows interaction with various biological targets.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits several pharmacological properties:
- Antimicrobial Activity: Similar thiophene derivatives have shown potential as antimicrobial agents.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Cannabinoid Receptor Modulation: Initial research suggests that this compound may interact with cannabinoid receptors, which are involved in various physiological processes including pain modulation and appetite regulation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Binding: The compound may bind to specific receptors (e.g., cannabinoid receptors), influencing signal transduction pathways.
- Enzyme Inhibition: It could inhibit certain enzymes involved in metabolic processes or inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclopentane ring with thiophene | Potential for enhanced receptor interaction due to cyclopentane structure |
| N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide | Contains a thiophene ring and carboxamide | Exhibits different solubility and stability characteristics |
| 5-Acetylthiophene | Simple thiophene derivative | Lacks cyclobutane structure; primarily used in organic synthesis |
These comparisons highlight the distinct structural features of this compound that may confer unique biological activities compared to other compounds.
Case Studies and Research Findings
Research efforts have focused on the synthesis and biological evaluation of this compound. Key findings include:
-
Synthesis Methods: Multi-step organic synthesis techniques have been employed to produce this compound with high purity.
- Key Steps:
- Formation of the cyclobutane ring through cycloaddition reactions.
- Introduction of the acetyl group via acylation reactions.
- Key Steps:
- Biological Assays: In vitro studies have demonstrated that the compound exhibits significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Binding Studies: Preliminary binding affinity studies indicate that modifications to the molecular structure can enhance or diminish receptor interactions, which is crucial for developing therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclobutanecarboxylic acid derivatives and thiophene-based precursors. A typical approach involves coupling a cyclobutanecarboxamide with a functionalized thiophene ethylamine intermediate under mild basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Yield optimization (e.g., 53–72% in related compounds) depends on controlling stoichiometry, solvent polarity, and reaction time. For example, achieved 72% yield using DMSO as a solvent and slow addition of reactants to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To verify cyclobutane ring protons (δ 2.21–1.79 ppm, multiplet patterns) and thiophene acetyl groups (δ 2.03–1.79 ppm for acetyl CH3) .
- LC-MS : To confirm molecular weight (e.g., m/z = 324 [M+1] in a related cyclobutanecarboxamide derivative) .
- Elemental Analysis : To validate C, H, N, and S percentages (e.g., C: 51.99% theoretical vs. 52.04% experimental) .
Q. What are the solubility and stability considerations for handling this compound in lab settings?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (3–9) and temperatures (4–25°C) are recommended. For storage, inert atmospheres (N2/Ar) and desiccants are advised to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene or cyclobutane rings) influence bioactivity?
- Methodological Answer : Modifications can alter binding affinity to biological targets. For example:
- Thiophene Acetylation : The 5-acetyl group enhances electron-withdrawing effects, potentially increasing interactions with enzyme active sites (e.g., kinases or proteases) .
- Cyclobutane Ring Size : Smaller rings (e.g., cyclobutane vs. cyclopentane) impose conformational constraints, affecting pharmacokinetic properties. shows cyclopentane analogs have lower melting points (148–177°C) compared to cyclobutane derivatives (130–133°C), suggesting differences in crystallinity .
Q. What computational strategies are used to predict the compound’s reactivity or binding modes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., COX-2 or EGFR kinases) by analyzing hydrogen bonding and hydrophobic contacts with the acetylthiophene moiety .
- DFT Calculations : To predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation of the thiophene ring) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer : Contradictions arise from dynamic processes (e.g., ring puckering in cyclobutane). Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
